Macrostemonoside F
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Description
Macrostemonoside F is a compound that falls under the category of steroid glycosides . It is specifically a (25 R )-5β-Furost-20 (22)-ene-3β,26-diol 3-O- [β-D-glucopyranosyl- (1är2)-β-D-galactoside]- 26-O-β-D-glucopyranoside .
Molecular Structure Analysis
The molecular formula of this compound is C45H74O18 . It is a complex structure that includes a steroid backbone and multiple sugar moieties . More detailed structural analysis would require advanced spectroscopic techniques.Physical and Chemical Properties Analysis
This compound has a molecular weight of 903.06 . Predicted properties include a boiling point of 1023.7±65.0 °C and a density of 1.43±0.1 g/cm3 .Mechanism of Action
Future Directions
Future research on Macrostemonoside F could focus on further elucidating its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial . It would also be interesting to explore its potential therapeutic applications, given the biological activities observed for similar compounds .
Properties
CAS No. |
151215-11-1 |
---|---|
Molecular Formula |
C45H74O18 |
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27+,28-,29-,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1 |
InChI Key |
ROHLIYKWVMBBFX-SBLTYFQLSA-N |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Synonyms |
26-O-glucopyranosyl-5alpha-furost-20(22)-ene-3,26-diol-3-O-glucopyranosyl-1-2-galactoside macrostemonoside F |
Origin of Product |
United States |
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